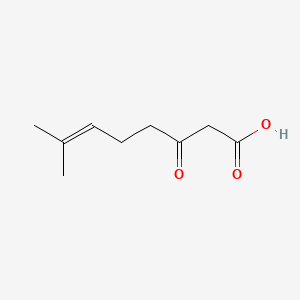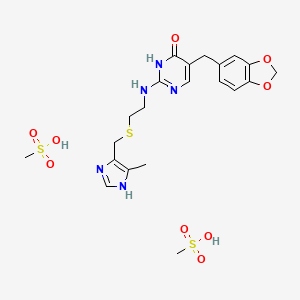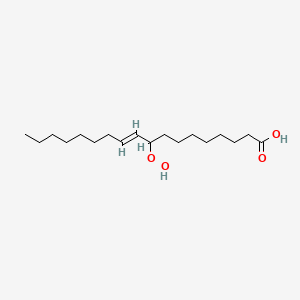
9-hydroperoxy-10E-octadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-hydroperoxy-10E-octadecenoic acid is a hydroperoxy fatty acid that is 9-hydroperoxy derivative of (10E)-octadecenoic acid. It derives from an oleic acid. It is a conjugate acid of a 9-hydroperoxy-10E-octadecenoate.
Applications De Recherche Scientifique
1. Chemical Characterization and Analysis
9-Hydroperoxy-10E-octadecenoic acid and its derivatives have been extensively studied for their chemical properties. For instance, Hamberg (1991) conducted a detailed regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides, which included the study of compounds related to this compound (Hamberg, 1991). Similarly, Gardner et al. (1984) examined the acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid into various epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids (Gardner, Nelson, Tjarks, & England, 1984).
2. Biochemical Reactions and Metabolism
Studies have shown that this compound is involved in various biochemical reactions. For example, research by Dix and Marnett (1985) on the conversion of linoleic acid hydroperoxide by hematin revealed the formation of various hydroxy, keto, and epoxyhydroxy fatty acids, highlighting the compound's role in lipid metabolism (Dix & Marnett, 1985). Another study by Gardner and Kleiman (1979) explored the formation of oxohydroxyoctadecenoic acids from hydroperoxides of linoleic acid, providing insights into the oxidative decomposition pathways of these compounds (Gardner & Kleiman, 1979).
3. Enzymatic Synthesis and Transformation
Enzymatic processes involving this compound have been a focus of several studies. Thomas et al. (2013) characterized the allylic epoxyalcohols and their trihydroxy hydrolysis products generated from 9-hydroperoxy-octadecenoic acid, shedding light on the enzyme-catalyzed transformations of these compounds (Thomas, Boeglin, Garcia-Diaz, O’Donnell, & Brash, 2013). Additionally, Hamberg and Olsson (2011) described the efficient conversion of linoleate 9-lipoxygenase hydroperoxides in beetroot, forming specific trihydroxy acids, which demonstrates the biological relevance of these transformations (Hamberg & Olsson, 2011).
4. Applications in Flavor and Aroma Chemistry
Research has also explored the role of this compound in the formation of flavor and aroma compounds. Gassenmeier and Schieberle (1994) identified this compound as a precursor in the formation of intense flavor compounds during the thermal degradation of fats, indicating its significance in food chemistry (Gassenmeier & Schieberle, 1994).
Propriétés
Formule moléculaire |
C18H34O4 |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(E)-9-hydroperoxyoctadec-10-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h11,14,17,21H,2-10,12-13,15-16H2,1H3,(H,19,20)/b14-11+ |
Clé InChI |
DIKRZYGTMAMIKZ-SDNWHVSQSA-N |
SMILES isomérique |
CCCCCCC/C=C/C(CCCCCCCC(=O)O)OO |
SMILES canonique |
CCCCCCCC=CC(CCCCCCCC(=O)O)OO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


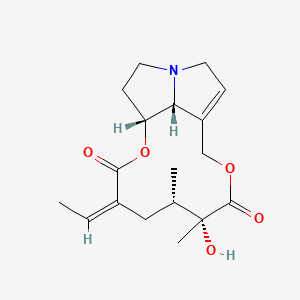
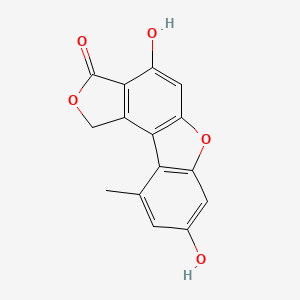
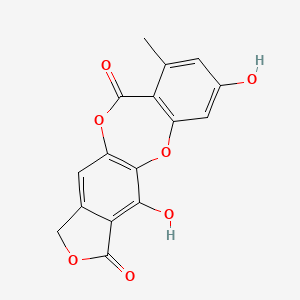
![2-(4-chlorophenyl)-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazol-3(2H)-one](/img/structure/B1252705.png)
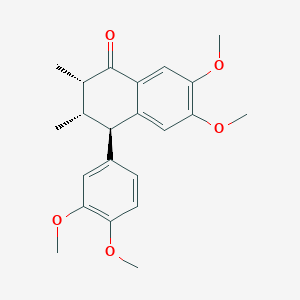
![10,13,14-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1252709.png)
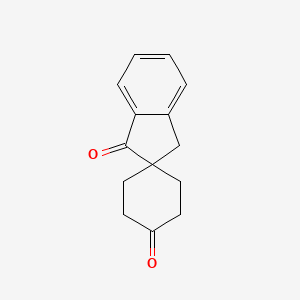
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1252711.png)
![2-[5-Hydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1252712.png)
![4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide](/img/structure/B1252714.png)

